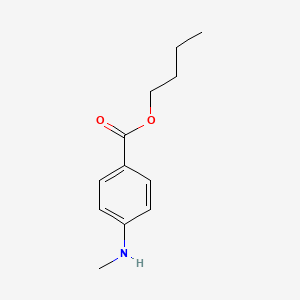

n-Butyl 4-methylaminobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

butyl 4-(methylamino)benzoate |

InChI |

InChI=1S/C12H17NO2/c1-3-4-9-15-12(14)10-5-7-11(13-2)8-6-10/h5-8,13H,3-4,9H2,1-2H3 |

InChI Key |

WQBRUSQHYBTUNK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC |

Origin of Product |

United States |

Synthetic Methodologies for N Butyl 4 Methylaminobenzoate and Derivatives

Esterification Protocols for Alkyl 4-aminobenzoates

The formation of the butyl ester is a critical step in the synthesis. This can be achieved either by direct reaction of a carboxylic acid with n-butanol or by exchanging the alcohol component of an existing ester.

Direct Esterification of 4-aminobenzoic Acid Analogues

Direct esterification, often a Fischer-Speier esterification, involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. A common precursor for synthesizing aminobenzoates is the corresponding nitro-substituted benzoic acid, as the nitro group can be readily converted to an amino group in a subsequent step.

The synthesis of n-butyl 4-nitrobenzoate (B1230335), a key intermediate, is typically performed by reacting 4-nitrobenzoic acid with n-butanol. chemicalbook.com Traditional methods employ strong acid catalysts like concentrated sulfuric acid. The reaction is driven to completion by heating the mixture, often under reflux, to remove the water formed during the reaction. chemicalbook.com For instance, heating 4-nitrobenzoic acid with n-butanol and a catalytic amount of sulfuric acid at 120°C for 12 hours can yield n-butyl 4-nitrobenzoate with high purity and a yield of 99.1%. chemicalbook.com

Alternative and milder conditions have been explored to avoid the harshness of strong acids. One such method involves the use of triphenylphosphine dihalides (Ph₃PBr₂ or Ph₃PI₂) in the presence of a base like N,N-dimethylaminopyridine (DMAP) at room temperature, which also affords good to excellent yields of the desired ester. researchgate.net

| Catalyst/Reagent | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Sulfuric Acid | None | n-Butanol (excess) | 120-128°C | 12 h | 99.1% | chemicalbook.com |

| Ph₃PBr₂ | DMAP | Dichloromethane | Room Temp | - | High | researchgate.net |

| Ph₃PI₂ | DMAP | Dichloromethane | Room Temp | - | High | researchgate.net |

Transesterification Approaches Utilizing n-Butanol

Transesterification is an alternative route where an existing ester, such as a methyl or ethyl ester of 4-aminobenzoic acid, is reacted with n-butanol to form n-butyl 4-aminobenzoate (B8803810). This equilibrium-driven reaction is typically catalyzed by an acid or a base. While ethyl 4-aminobenzoate (benzocaine) can be used, its reaction with higher alcohols is substantially slower than the reverse reaction. google.com The use of an alkyl aminobenzoate with fewer carbon atoms in the alkyl group generally reduces the reaction time. google.com

For example, the transesterification of methyl stearate with n-butanol has been studied using catalysts like Amberlyst-15. researchgate.net Similar principles apply to the transesterification of other methyl esters. The reaction involves heating the methyl ester with an excess of n-butanol in the presence of a suitable catalyst. Studies on the transesterification of methyl acetate (B1210297) with n-butanol show the influence of temperature and catalyst loading on the reaction kinetics, providing insights applicable to the synthesis of other butyl esters. researchgate.net

Functional Group Interconversions on the Aromatic Nucleus

The synthesis often requires the manipulation of functional groups on the benzene (B151609) ring to install the desired amino and carboxylate moieties in the correct positions.

Reductive Strategies for Nitrobenzene Precursors to Anilines

A highly effective strategy for preparing aromatic amines is the reduction of the corresponding nitro compounds. The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group, providing a reliable pathway to aromatic amines. This method is central to the synthesis of n-butyl 4-aminobenzoate from its nitro precursor, n-butyl 4-nitrobenzoate. chemicalbook.com

A variety of reducing agents can be employed for this transformation. A notable method involves the use of indium metal in the presence of ammonium (B1175870) chloride in an aqueous ethanol solution. This system has been used for the selective reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate, achieving a 90% yield after refluxing for 2.5 hours. orgsyn.org This approach is considered ecologically friendly. Other classical methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using metals in acidic media, such as tin (Sn) in concentrated hydrochloric acid.

| Reagent/Catalyst | Substrate Example | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Indium Powder / NH₄Cl | Ethyl 4-nitrobenzoate | Ethanol/Water | Reflux, 2.5 h | 90% | orgsyn.org |

| Sn / HCl | Nitrobenzene | - | - | Typical | General Method |

| H₂ / Pd-C | Nitrobenzene | Ethanol | RT, Pressure | High | General Method |

Acylation Reactions in Substituted Benzoic Acid Synthesis

Acylation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. In the context of synthesizing substituted benzoic acids like 4-(methylamino)benzoic acid, a Friedel-Crafts acylation can be employed to introduce a carbonyl group onto an appropriately substituted aromatic ring. For instance, N-methylaniline could be acylated, though direct acylation on the ring can be complex due to the directing effects of the amino group.

A more common use of acylation in this context is N-acylation, which involves placing an acetyl group on the nitrogen atom of an aniline derivative. studylib.net This forms an acetamide, which serves to protect the amino group and reduce its activating effect during subsequent electrophilic aromatic substitution reactions, such as nitration or halogenation. libretexts.org For example, aniline is often converted to acetanilide before further functionalization of the aromatic ring. libretexts.org After the desired modifications to the ring are complete, the acetyl group can be removed by hydrolysis to regenerate the free amine.

N-Alkylation and N-Methylation Strategies at the Amino Group

The final key transformation is the introduction of the methyl group onto the nitrogen atom of the amino group. This can be performed on a precursor like n-butyl 4-aminobenzoate or on 4-aminobenzoic acid before the esterification step.

N-alkylation of primary aromatic amines can sometimes lead to a mixture of mono- and di-alkylated products. However, specific conditions can be optimized to favor mono-methylation. Common methods for N-methylation include the use of alkylating agents such as methyl halides (e.g., methyl iodide) or dimethyl sulfate, typically in the presence of a base like potassium carbonate to neutralize the acid produced. tandfonline.comnih.gov

For instance, the synthesis of N-alkyl derivatives of 4-aminobenzoic acid has been achieved using potassium carbonate and the appropriate alkylating agent under mild conditions. tandfonline.comnih.gov Industrially, the N-alkylation of aniline to produce N,N-dimethylaniline is often carried out using methanol as the alkylating agent in the presence of a catalyst like sulfuric acid at high temperatures and pressures. alfa-chemistry.com While this process is optimized for dimethylation, modifying the stoichiometry and conditions can influence the degree of alkylation. Another approach involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to generate 4-methylamino-3-nitrobenzoic acid, demonstrating a direct N-methylation via nucleophilic aromatic substitution. google.com

| Precursor | Alkylating Agent | Catalyst/Base | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 4-Aminobenzoic Acid | Alkyl Halide | Potassium Carbonate | Mild | O- and N-alkyl derivatives | tandfonline.comnih.gov |

| Aniline | Methanol | Sulfuric Acid | 210-215°C, 3-3.3 MPa | N,N-dimethylaniline | alfa-chemistry.com |

| 4-Chloro-3-nitrobenzoic acid | Methylamine | - | - | 4-Methylamino-3-nitrobenzoic acid | google.com |

Introduction of the N-methylamino Moiety

The creation of the secondary amine functionality is a critical step in the synthesis of the target compound. Two primary strategies are commonly employed: direct N-alkylation of a primary amine precursor or the use of a starting material already containing the N-methylamino group.

One common route begins with an existing 4-aminobenzoate ester, such as n-butyl 4-aminobenzoate. The secondary amine is then formed via N-methylation. This direct N-alkylation involves reacting the primary amine with a methylating agent, for example, methyl iodide, in the presence of a weak base like potassium carbonate.

Alternatively, synthesis can start from 4-(methylamino)benzoic acid. In this case, the N-methylamino group is already present, and the primary synthetic challenge is the esterification of the carboxylic acid, which is discussed in later sections. For more complex syntheses, protecting the methylamino function may be necessary. The formyl group is particularly suitable for this purpose, as it can be easily introduced by refluxing p-(N-methyl)-aminobenzoic acid in formic acid (HCOOH) and subsequently removed via alkaline hydrolysis without causing racemization in chiral molecules. google.comjustia.com

Synthesis of N-substituted Arylamine Derivatives

The synthesis of N-substituted arylamine derivatives, including the broader class to which n-Butyl 4-methylaminobenzoate belongs, is a cornerstone of modern organic chemistry. These compounds are often prepared by forming a bond between the nitrogen atom of an amine and a carbon atom of an aromatic ring.

Derivatives of aminobenzoic acids can be synthesized by reacting them with various aromatic halides. For instance, the addition of compounds like benzoyl chloride or bromobenzenesulfonyl chloride to a solution of aminobenzoic acid in pyridine can yield N-acyl or N-sulfonyl derivatives. nih.govresearchgate.net For benzyl-based derivatives, the reaction mixture may require refluxing for extended periods, sometimes over 24 hours, to achieve the desired product. nih.gov

The functional groups of the core molecule serve as points for further derivatization. The secondary amine can be further alkylated or acylated, and the ester group can be converted into other functionalities. For example, N-acylation can be achieved by reacting the amine with acyl chlorides or anhydrides to form N-acyl derivatives. These synthetic strategies allow for the creation of a diverse library of compounds based on the aminobenzoate scaffold.

Advanced Synthetic Techniques and Catalysis

Recent advancements in synthetic organic chemistry have provided novel and more efficient methods for the synthesis of aromatic amines and their derivatives. These techniques often employ catalysis to achieve transformations under milder conditions with greater selectivity.

Visible Light-Promoted and Photocatalytic Methods in Amination Reactions

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for forming chemical bonds under mild conditions. mdpi.com This strategy leverages the energy of visible light to generate reactive intermediates, such as radicals, enabling a wide range of chemical transformations.

In the context of amination, photocatalysis can facilitate the formation of C–N bonds directly from abundant C–H centers, representing an efficient strategy for synthesizing functionalized aromatic amines. acs.org One such approach involves a transition-metal-free, visible-light-mediated cross-dehydrogenative coupling (CDC) between phenols and anilines, using an external oxidant like K2S2O8. nih.govacs.org This method avoids the need for pre-functionalized starting materials and achieves high regioselectivity at room temperature. nih.govacs.org Another strategy involves the photocatalytic generation of aromatic N-heterocyclic radicals, which can then participate in a homolytic aromatic substitution mechanism to achieve C–H amination. acs.org These methods provide new platforms for the controlled formation of C–N bonds, a key step in the synthesis of complex arylamines. mdpi.com

| Method | Catalyst/Mediator | Key Feature | Source |

| Cross-Dehydrogenative Coupling | Visible Light, K2S2O8 | Transition-metal-free, direct amination of phenols | nih.govacs.org |

| Arene C–H Amination | Photocatalyst | Generates aromatic N-heterocyclic radicals | acs.org |

| Oxidative Amidation | Visible Light, Sodium Persulfate | Converts benzylamines to amides | mdpi.com |

Electrochemical Synthesis Pathways for Aminobenzoic Acids and Esters

Electrochemical methods offer an alternative approach to driving chemical reactions, using electrical potential to effect oxidation and reduction processes. The electrochemical synthesis of polymers from o-aminobenzoic acid has been demonstrated on platinum electrodes in an acidic aqueous medium. scispace.com In these studies, polymer films are formed through electropolymerization by cyclic scanning of the potential. scispace.com

While this research focuses on the polymerization of an isomer, it highlights the potential of electrochemical techniques to modify and functionalize aminobenzoic acid molecules. The electrochemical oxidation process and the resulting polymers can be characterized voltammetrically, and in-situ FTIR spectroscopy can provide knowledge on the structure of the films formed. scispace.com This pathway represents a potential, though less conventional, route for the synthesis and derivatization of aminobenzoic acids and their esters.

Radical Transfer Processes in Synthesis

Radical-mediated reactions provide a powerful avenue for the direct amination of aromatic C–H bonds. These processes often involve the generation of highly reactive nitrogen-centered radicals that can attack aromatic rings.

One established method involves the generation of aminium radicals from N-chloroamines in acidic media, initiated by either iron(II) salts or UV photolysis. whiterose.ac.uk These electrophilic aminium radicals can then react via direct attack on the arene. whiterose.ac.uk More recently, visible-light photoredox catalysis has been employed to generate aminium radicals from protonated, electron-poor O-aryl hydroxylamines in the presence of a ruthenium catalyst. researchgate.net These highly electrophilic species undergo polarized radical addition to aromatic compounds, achieving high yields and selectivity. researchgate.net Such radical-based strategies are effective for constructing the valuable aryl dialkyl amine function and are tolerant of various functional groups. whiterose.ac.uk

| Radical Source | Generation Method | Key Characteristic | Source |

| N-Chloroamines | UV Photolysis or Fe(II) salts in acid | Creates electrophilic aminium radicals | whiterose.ac.uk |

| O-Aryl Hydroxylamines | Ru(bpy)3Cl2, Visible Light | Forms highly electrophilic aminium radicals for addition to aromatics | researchgate.net |

Optimization Strategies in Synthesis

The synthesis of this compound typically involves an esterification reaction between 4-methylaminobenzoic acid and n-butanol. The optimization of this step is crucial for achieving high yields and purity in an efficient manner. Fischer esterification, an acid-catalyzed reaction, is a fundamental method for this transformation.

Traditionally, strong mineral acids like sulfuric acid have been used as catalysts. However, this approach suffers from drawbacks such as corrosion, difficult aftertreatment, and environmental concerns. google.com Consequently, significant research has focused on developing more benign and efficient catalytic systems. Solid acid catalysts, including various solid super-strong acids and heteropolyacids, have shown great promise as they are easier to handle, less corrosive, and often recyclable. google.com

Modern optimization strategies also incorporate advanced reaction technologies. For example, the use of sealed-vessel microwave conditions for Fischer esterification has been shown to significantly enhance yields and reduce reaction times compared to conventional heating methods. academicpublishers.org Optimization studies often involve a systematic variation of key parameters to find the ideal conditions.

Below is a table summarizing key variables that are often optimized in esterification reactions.

| Parameter | Range/Options | Effect on Reaction | Source |

| Catalyst | Sulfuric Acid, Solid Acids (e.g., TiSiW12O40/TiO2), Zirconium Complexes | Affects reaction rate, yield, and ease of workup. Solid acids reduce corrosion and waste. | google.comnih.gov |

| Temperature | 60°C - 140°C | Higher temperatures generally increase reaction rate but can lead to side reactions. | google.comscispace.com |

| Alcohol:Acid Ratio | Equimolar to large excess of alcohol | Using an excess of the alcohol can drive the equilibrium towards the product side. | google.comnih.gov |

| Reaction Time | Minutes (Microwave) to Hours (Conventional) | Optimized to maximize conversion without product degradation. | academicpublishers.orgscispace.com |

| Water Removal | Azeotropic distillation | Removal of water, a byproduct, shifts the equilibrium to favor ester formation. | nih.gov |

| Energy Source | Conventional Heating, Microwave Irradiation | Microwave heating can dramatically shorten reaction times. | academicpublishers.org |

By carefully selecting the catalyst and optimizing reaction parameters such as temperature, reagent ratios, and reaction time, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly. google.comacademicpublishers.org

Application of High-Throughput Experimentation (HTE) in Reaction Development

High-Throughput Experimentation (HTE) has emerged as a powerful strategy for accelerating the development and optimization of chemical reactions. acsgcipr.orgresearchgate.net By enabling the rapid and parallel screening of numerous reaction parameters, HTE significantly reduces the time and resources required compared to traditional one-at-a-time experimentation. In the context of synthesizing this compound and its derivatives, HTE can be instrumental in identifying optimal conditions for key transformations, such as the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orglibretexts.orgrug.nl This section details a representative HTE workflow for the optimization of the Buchwald-Hartwig cross-coupling of butyl 4-bromobenzoate and methylamine to yield this compound.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nl However, the success of this reaction is highly dependent on the specific combination of the palladium precursor, ligand, base, and solvent. The intricate interplay of these components necessitates a systematic approach for optimization, for which HTE is ideally suited.

High-Throughput Screening of Reaction Parameters

A typical HTE campaign for the synthesis of this compound would involve the use of 96-well microtiter plates, allowing for the simultaneous execution of a large number of reactions, each with a unique set of conditions. acsgcipr.org The general reaction under investigation is the coupling of butyl 4-bromobenzoate with methylamine, catalyzed by a palladium complex.

The screening process would be designed to evaluate the following key parameters:

Palladium Precursors: Different sources of palladium (0) or palladium (II) can have a significant impact on catalytic activity.

Ligands: The choice of phosphine ligand is critical as it influences the stability and reactivity of the palladium catalyst. A variety of commercially available ligands with different steric and electronic properties would be screened.

Bases: The base plays a crucial role in the catalytic cycle, and its strength and solubility can affect the reaction rate and yield.

Experimental Design and Execution

Each well of the microtiter plate would be charged with a solution of butyl 4-bromobenzoate and a specific combination of palladium precursor, ligand, base, and solvent. The reaction would be initiated by the addition of methylamine. The plates would then be sealed and heated to a specified temperature for a set duration. After the reaction is complete, the contents of each well would be analyzed by a rapid analytical technique, such as liquid chromatography-mass spectrometry (LC-MS), to determine the yield of the desired product, this compound.

Detailed Research Findings

The following data tables present the hypothetical results of an HTE screen for the optimal conditions for the synthesis of this compound.

Table 1: Screening of Palladium Precursors and Ligands

This experiment screened four different palladium precursors against a panel of six phosphine ligands. The reactions were conducted using sodium tert-butoxide (NaOtBu) as the base and toluene as the solvent, at a temperature of 100°C for 12 hours. The yields were determined by LC-MS analysis.

| Palladium Precursor | Ligand | Yield (%) of this compound |

| Pd(OAc)₂ | PPh₃ | 15 |

| Pd(OAc)₂ | P(o-tolyl)₃ | 25 |

| Pd(OAc)₂ | BINAP | 45 |

| Pd(OAc)₂ | XPhos | 85 |

| Pd(OAc)₂ | RuPhos | 78 |

| Pd(OAc)₂ | BrettPhos | 92 |

| Pd₂(dba)₃ | PPh₃ | 20 |

| Pd₂(dba)₃ | P(o-tolyl)₃ | 30 |

| Pd₂(dba)₃ | BINAP | 50 |

| Pd₂(dba)₃ | XPhos | 88 |

| Pd₂(dba)₃ | RuPhos | 82 |

| Pd₂(dba)₃ | BrettPhos | 95 |

| PdCl₂(PPh₃)₂ | PPh₃ | 18 |

| PdCl₂(PPh₃)₂ | P(o-tolyl)₃ | 28 |

| PdCl₂(PPh₃)₂ | BINAP | 48 |

| PdCl₂(PPh₃)₂ | XPhos | 82 |

| PdCl₂(PPh₃)₂ | RuPhos | 75 |

| PdCl₂(PPh₃)₂ | BrettPhos | 90 |

| [Pd(allyl)Cl]₂ | PPh₃ | 12 |

| [Pd(allyl)Cl]₂ | P(o-tolyl)₃ | 22 |

| [Pd(allyl)Cl]₂ | BINAP | 42 |

| [Pd(allyl)Cl]₂ | XPhos | 80 |

| [Pd(allyl)Cl]₂ | RuPhos | 72 |

| [Pd(allyl)Cl]₂ | BrettPhos | 88 |

From this initial screen, the combination of Pd₂(dba)₃ as the palladium precursor and BrettPhos as the ligand was identified as the most effective, providing the highest yield of the desired product.

Table 2: Screening of Bases and Solvents

With the optimal catalyst system (Pd₂(dba)₃/BrettPhos) identified, a subsequent HTE screen was performed to evaluate the effect of different bases and solvents on the reaction yield. The reactions were conducted at 100°C for 12 hours.

| Base | Solvent | Yield (%) of this compound |

| NaOtBu | Toluene | 95 |

| NaOtBu | Dioxane | 92 |

| NaOtBu | THF | 85 |

| NaOtBu | DMF | 75 |

| K₃PO₄ | Toluene | 70 |

| K₃PO₄ | Dioxane | 68 |

| K₃PO₄ | THF | 62 |

| K₃PO₄ | DMF | 55 |

| Cs₂CO₃ | Toluene | 80 |

| Cs₂CO₃ | Dioxane | 78 |

| Cs₂CO₃ | THF | 72 |

| Cs₂CO₃ | DMF | 65 |

| LiHMDS | Toluene | 88 |

| LiHMDS | Dioxane | 85 |

| LiHMDS | THF | 80 |

| LiHMDS | DMF | 70 |

The results from this screen confirmed that the combination of NaOtBu as the base and toluene as the solvent provided the highest yield for this transformation.

Through this systematic and parallelized approach, HTE allows for the rapid identification of the optimal reaction conditions for the synthesis of this compound via the Buchwald-Hartwig amination. The data generated from these experiments provide a clear and concise roadmap for scaling up the reaction for preparative purposes, ensuring high efficiency and yield.

Spectroscopic Characterization and Electronic State Analysis of N Butyl 4 Methylaminobenzoate

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy is an indispensable tool for identifying the functional groups present within a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) spectroscopy of n-Butyl 4-methylaminobenzoate reveals distinct absorption bands corresponding to the various bonds and functional moieties within its structure. The gas-phase infrared spectrum provides a characteristic "fingerprint" of the molecule. nist.gov A strong, prominent absorption is expected in the region of 1715-1700 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. The presence of the aromatic ring is confirmed by C=C stretching vibrations typically found in the 1610-1580 cm⁻¹ and 1515-1480 cm⁻¹ regions.

The N-H stretching vibration of the secondary amine group is anticipated to appear as a moderate band around 3400-3300 cm⁻¹. The C-N stretching vibration of the aromatic amine is likely observed in the 1340-1260 cm⁻¹ range. The ester functionality is further supported by two C-O stretching bands: the C(=O)-O stretch around 1300-1200 cm⁻¹ and the O-C(H₂) stretch near 1150-1100 cm⁻¹. The aliphatic n-butyl chain and the N-methyl group contribute to C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic) and around 2850 cm⁻¹ (N-methyl).

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3400-3300 |

| C-H Stretch (Aromatic) | Aryl | 3100-3000 |

| C-H Stretch (Aliphatic) | Alkyl (Butyl, Methyl) | 2960-2850 |

| C=O Stretch | Ester | 1715-1700 |

| C=C Stretch | Aromatic Ring | 1610-1580, 1515-1480 |

| C-N Stretch | Aromatic Amine | 1340-1260 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. The aromatic protons on the benzene (B151609) ring, being deshielded by the ring current and adjacent to electron-withdrawing or -donating groups, appear in the downfield region. The two protons ortho to the ester group are expected to resonate as a doublet around 7.8-8.0 ppm, while the two protons ortho to the methylamino group will appear as a doublet further upfield, around 6.5-6.7 ppm, due to the electron-donating nature of the amine.

The protons of the n-butyl ester group exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) protons directly attached to the ester oxygen (-O-CH₂-) are the most deshielded of the alkyl chain, appearing as a triplet around 4.2-4.3 ppm. The adjacent methylene protons (-O-CH₂-CH₂-) are expected to resonate as a multiplet around 1.6-1.8 ppm. The next methylene group in the chain (-CH₂-CH₃) would appear as a multiplet around 1.4-1.5 ppm. The terminal methyl group (-CH₃) of the butyl chain gives a characteristic triplet in the upfield region, around 0.9-1.0 ppm. The three protons of the N-methyl group are anticipated to produce a singlet at approximately 2.9-3.1 ppm, and the single N-H proton may appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to -COO) | ~7.9 | Doublet | ~8-9 |

| Aromatic (ortho to -NH) | ~6.6 | Doublet | ~8-9 |

| -O-CH₂ -CH₂-CH₂-CH₃ | ~4.25 | Triplet | ~6.5 |

| N-H | Variable (e.g., ~4.0) | Broad Singlet | - |

| N-CH₃ | ~3.0 | Singlet | - |

| -O-CH₂-CH₂ -CH₂-CH₃ | ~1.7 | Multiplet | - |

| -O-CH₂-CH₂-CH₂ -CH₃ | ~1.45 | Multiplet | - |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is the most deshielded, with a characteristic chemical shift in the range of 166-168 ppm. rsc.org The aromatic carbons exhibit shifts between approximately 110 and 153 ppm. The carbon atom attached to the nitrogen (C4) is highly shielded by the amine group and appears around 152 ppm, while the quaternary carbon to which the ester group is attached (C1) is found near 120 ppm. The aromatic carbons ortho and meta to the ester group (C2/C6 and C3/C5) would be found around 131 ppm and 113 ppm, respectively.

The aliphatic carbons of the n-butyl chain show distinct signals. The carbon directly bonded to the ester oxygen (-O-C H₂) resonates at approximately 64-65 ppm. rsc.org The subsequent carbons appear progressively upfield: the second carbon at ~31 ppm, the third at ~19 ppm, and the terminal methyl carbon at ~14 ppm. rsc.org The N-methyl carbon is expected to have a chemical shift of around 30 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C =O (Ester) | ~167.0 |

| Aromatic C 4-NH | ~152.5 |

| Aromatic C 2/C6 | ~131.5 |

| Aromatic C 1-COO | ~120.0 |

| Aromatic C 3/C5 | ~113.0 |

| -O-CH₂ -CH₂-CH₂-CH₃ | ~64.5 |

| -O-CH₂-CH₂ -CH₂-CH₃ | ~30.8 |

| N-CH₃ | ~30.0 |

| -O-CH₂-CH₂-CH₂ -CH₃ | ~19.2 |

While ¹H and ¹³C NMR provide the basic carbon-hydrogen framework, advanced 2D NMR techniques are employed for unambiguous signal assignment and to probe the molecule's conformation. auremn.org.br

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity within the n-butyl chain by showing cross-peaks between adjacent methylene and methyl groups (e.g., between the protons at ~4.25 ppm and ~1.7 ppm).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for definitive assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons. For instance, correlations would be expected from the -O-CH₂- protons (~4.25 ppm) to the ester carbonyl carbon (~167.0 ppm) and the aromatic C1 carbon (~120.0 ppm).

Dynamic NMR: The rotation around the C(aromatic)-N bond and the C(O)-O ester bond can be restricted, potentially leading to the existence of different conformers (rotamers) in solution. researchgate.netmdpi.com Variable temperature (VT) NMR studies can be used to investigate these dynamic processes. unibas.it By tracking changes in the NMR line shapes with temperature, it is possible to determine the energy barriers for bond rotation and the relative populations of different conformers. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which is invaluable for conformational analysis. For example, a NOESY cross-peak between the N-methyl protons and the aromatic protons at C3/C5 would provide evidence for a specific preferred conformation in solution.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₇NO₂), the molecular weight is 207.27 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 207.

The fragmentation of the molecular ion is dictated by the functional groups present. Key fragmentation pathways for esters and aromatic amines include:

Alpha-cleavage: Cleavage of the C-O bond of the ester can lead to the formation of a benzoyl-type cation. The loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) would result in a fragment at m/z = 120, corresponding to the [C₇H₆NO]⁺ ion.

McLafferty Rearrangement: A characteristic rearrangement for esters with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (butene, C₄H₈). This would produce a radical cation at m/z = 151.

Cleavage of the Butyl Chain: Fragmentation within the butyl group is also common, leading to the loss of alkyl radicals. Loss of a propyl radical (•C₃H₇) would yield a fragment at m/z = 164.

Loss of Alkene: Elimination of butene (C₄H₈) via cleavage of the alkyl C-O bond can also occur, resulting in a fragment at m/z = 151.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 207 | [C₁₂H₁₇NO₂]⁺˙ | (Molecular Ion) |

| 164 | [C₉H₁₀NO₂]⁺ | •C₃H₇ |

| 151 | [C₈H₉NO₂]⁺˙ | C₄H₈ (Butene) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound (C₁₂H₁₇NO₂), HRMS provides an exact mass measurement, which is instrumental in confirming its molecular formula.

In a typical analysis, the molecule is ionized, often by adding a proton to form the quasimolecular ion [M+H]⁺. The theoretical exact mass of this ion can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). The experimentally measured m/z value is then compared to this theoretical value. A close match, usually within a few parts per million (ppm), confirms the elemental formula and rules out other potential structures with the same nominal mass.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|

Note: Data is calculated based on IUPAC atomic weights.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) subjects molecules to a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint, enabling structural elucidation.

The fragmentation of this compound is expected to follow predictable pathways for aromatic esters and amines. Key fragmentation processes include:

α-cleavage: Cleavage of the bond adjacent to the nitrogen atom.

Ester fragmentation: Loss of the butoxy group (-OC₄H₉) or the butyl group (-C₄H₉). A common fragmentation involves the loss of butene (C₄H₈) via a McLafferty-type rearrangement.

Aromatic ring fragmentation: Cleavage of the aromatic ring structure, though typically less favored.

The molecular ion peak (M⁺) would be observed at m/z = 207. The fragmentation pattern provides valuable structural information. For instance, a prominent peak corresponding to the loss of a butyl radical (57 Da) would support the presence of the butyl ester group. researchgate.netlibretexts.orgchemguide.co.uk

Table 2: Predicted Major Fragment Ions in the EI-MS Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 207 | [C₁₂H₁₇NO₂]⁺ | (Molecular Ion) |

| 151 | [C₈H₉NO₂]⁺ | •C₄H₈ |

| 150 | [C₈H₈NO₂]⁺ | •C₄H₉ |

| 134 | [C₈H₈NO]⁺ | •OC₄H₉ |

| 120 | [C₇H₆NO]⁺ | C₄H₉O•, CO |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of this compound in various solvents is characterized by strong absorption bands in the ultraviolet region. These absorptions are primarily attributed to π→π* electronic transitions within the conjugated system of the benzene ring, influenced by the amino and carboxylate substituents. The position of the absorption maximum (λmax) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Generally, an increase in solvent polarity leads to a bathochromic (red) shift of the long-wavelength absorption band, indicating a more polar excited state compared to the ground state.

Table 3: Representative UV-Vis Absorption Maxima (λmax) for Structurally Similar Aminobenzoates in Different Solvents

| Solvent | Polarity Index | Typical λmax (nm) |

|---|---|---|

| Cyclohexane | 0.2 | ~295 |

| Dichloromethane | 3.1 | ~305 |

| Acetonitrile | 5.8 | ~310 |

Note: Data are representative values for similar 4-aminobenzoate (B8803810) esters and illustrate the general trend.

Steady-State Fluorescence Spectroscopy

Molecules like this compound are known to exhibit dual fluorescence, a hallmark of systems capable of forming a Twisted Intramolecular Charge Transfer (TICT) state. mdpi.com Upon photoexcitation, the molecule is initially promoted to a locally excited (LE) state, which retains a largely planar geometry. In non-polar solvents, fluorescence typically occurs from this LE state, resulting in a single emission band.

However, in polar solvents, the LE state can undergo a conformational change—specifically, the rotation of the methylamino group around the C-N bond. This twisting leads to the formation of a highly polar, stabilized TICT state, which has a lower energy than the LE state. This results in a second, significantly red-shifted emission band. researchgate.net The intensity of the TICT emission band typically increases with solvent polarity, while the LE emission is quenched. The large separation between the absorption and the TICT emission maxima results in a substantial Stokes shift.

Table 4: Representative Fluorescence Emission Maxima for LE and TICT States of Similar Aminobenzoates

| Solvent | λem (LE State) (nm) | λem (TICT State) (nm) | Stokes Shift (TICT) (nm) |

|---|---|---|---|

| Cyclohexane | ~340 | - | ~45 |

| Acetonitrile | ~350 | ~470 | ~160 |

Note: Data are representative values for similar 4-aminobenzoate esters.

Time-Resolved Fluorescence Spectroscopy and Decay Dynamics

Time-resolved fluorescence spectroscopy provides deeper insight into the excited-state dynamics by measuring the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. In systems exhibiting TICT, the LE and TICT states have distinct fluorescence lifetimes. nih.gov

The decay kinetics are often biexponential in polar solvents, reflecting the presence of two emitting species. The LE state typically has a shorter lifetime as it can decay via fluorescence or by converting to the TICT state. The TICT state, being the lower energy state in polar environments, exhibits a longer lifetime. nih.gov The analysis of these decay dynamics as a function of solvent polarity allows for the characterization of the rates of interconversion between the LE and TICT states. nih.gov

Table 5: Representative Fluorescence Lifetimes (τ) for LE and TICT States of Similar Aminobenzoates

| Solvent | τ₁ (LE State) (ps) | τ₂ (TICT State) (ns) |

|---|---|---|

| Cyclohexane | - | ~2.5 (single decay) |

| Acetonitrile | ~800 ps | ~1.9 |

Note: Lifetimes are highly dependent on the specific molecular structure and solvent. The values are representative examples from studies on related compounds like methyl 4-dimethylaminobenzoate. nih.govnih.gov

Elucidation of Twisted Intramolecular Charge Transfer (TICT) States

The collective evidence from absorption and fluorescence spectroscopy strongly supports the existence of a Twisted Intramolecular Charge Transfer (TICT) state in this compound. mdpi.com The elucidation of this phenomenon is based on the following key observations:

Dual Fluorescence: The appearance of a second, red-shifted emission band in polar solvents is the primary indicator. The short-wavelength band is assigned to the planar, locally excited (LE) state, while the long-wavelength band is assigned to the charge-separated TICT state. researchgate.net

Solvatochromism: The significant red shift of the TICT emission band with increasing solvent polarity confirms the highly polar nature of this state. Polar solvent molecules preferentially stabilize the large dipole moment of the TICT state, lowering its energy and thus red-shifting its emission. nsf.gov

Solvent-Dependent Quantum Yield: The fluorescence quantum yield of the LE state decreases in polar solvents, while the quantum yield of the TICT state increases. This indicates that the formation of the TICT state is a competing deactivation pathway for the LE state.

Time-Resolved Dynamics: The distinct lifetimes associated with the LE and TICT states provide direct evidence for two different excited-state species. The kinetics of the rise and decay of these two bands can be used to model the rate of the twisting process from the LE to the TICT state. nih.gov

General principles of physical organic chemistry suggest that this compound would exhibit UV-Visible absorption characteristics typical of aminobenzoate derivatives. The electronic transitions would likely involve π → π* and n → π* transitions associated with the aromatic ring and the carbonyl and amino functional groups. The position and intensity of these absorption bands would be influenced by solvent polarity.

Similarly, one could anticipate fluorescence emission from this compound upon photoexcitation. The photophysical properties, including fluorescence quantum yield and lifetime, would be dependent on the nature of the excited states and the efficiency of non-radiative decay pathways.

The investigation of Excited State Intramolecular Proton Transfer (ESIPT) in this compound would be a pertinent area of research. ESIPT is a photophysical process where a proton is transferred within a molecule in its excited state. For a molecule to undergo ESIPT, it typically requires both a proton-donating and a proton-accepting group in close proximity, allowing for the formation of an intramolecular hydrogen bond. In the case of this compound, the secondary amine (-NHCH₃) could potentially act as a proton donor, and the carbonyl oxygen of the ester group could act as a proton acceptor.

Upon excitation, the acidity and basicity of the functional groups can change significantly, which may drive the intramolecular proton transfer. This process leads to the formation of a transient tautomeric species in the excited state, which often has a distinct fluorescence emission at a longer wavelength (a large Stokes shift) compared to the normal emission of the initial form.

A hypothetical study of ESIPT in this compound would involve a combination of steady-state and time-resolved spectroscopic techniques.

Hypothetical Research Findings for ESIPT in this compound:

A dual-fluorescence phenomenon would be a key indicator of ESIPT. One emission band at a shorter wavelength would correspond to the locally excited (LE) state of the initial form, while a second, red-shifted emission band would be attributed to the proton-transferred (PT) tautomer. The relative intensities of these two bands would be expected to vary with solvent polarity and proticity.

To confirm the ESIPT mechanism, time-resolved fluorescence spectroscopy would be employed to measure the lifetimes of the LE and PT states. The rise time of the PT fluorescence should correlate with the decay time of the LE fluorescence, providing direct evidence of the excited-state reaction dynamics.

Computational studies, using methods such as Time-Dependent Density Functional Theory (TD-DFT), would be invaluable for mapping the potential energy surfaces of the ground and excited states. These calculations could elucidate the energy barrier for the proton transfer process and the geometries of the ground state, the locally excited state, and the proton-transferred tautomer.

Hypothetical Data Tables:

Without experimental data, any presented tables would be purely speculative. However, a typical data table for the photophysical properties might look like this:

| Solvent | Absorption λmax (nm) | Emission λmax (LE) (nm) | Emission λmax (PT) (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) |

| Cyclohexane | - | - | - | - | - |

| Dichloromethane | - | - | - | - | - |

| Acetonitrile | - | - | - | - | - |

| Methanol | - | - | - | - | - |

Another table might summarize the calculated energies of the different states:

| State | Energy (eV) |

| Ground State (Normal) | - |

| Ground State (Tautomer) | - |

| S1 State (LE) | - |

| S1 State (PT) | - |

| Transition State (S1) | - |

Computational Chemistry Investigations of N Butyl 4 Methylaminobenzoate

Quantum Chemical Calculations of Electronic and Optical Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and the interaction of molecules with light. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to explore the electronic and optical behavior of organic molecules, including derivatives of methyl benzoate (B1203000). researchgate.net

The electronic transition dipole moment is a key parameter that governs the probability of an electronic transition occurring upon absorption of light. libretexts.org It is a vector quantity that represents the change in the electric dipole moment of a molecule during an electronic transition. nsf.gov The magnitude of the transition dipole moment is directly related to the intensity of an absorption band in a spectrum. libretexts.org

For transitions to be allowed and result in significant light absorption, the transition dipole moment must be non-zero. libretexts.org Computational methods, such as TD-DFT, are used to calculate these moments for various electronic excitations (e.g., from the ground state S₀ to the first excited state S₁). These calculations provide insights into the nature and strength of electronic transitions. iphy.ac.cnnih.gov While specific calculations for n-Butyl 4-methylaminobenzoate are not widely published, studies on similar molecules like methyl benzoate derivatives show that substitutions on the benzene (B151609) ring significantly influence the transition dipole moments. researchgate.net For example, electron-donating groups can alter the charge distribution and thereby change the magnitude and orientation of the transition dipole moment for the lowest energy transitions. researchgate.net

Table 1: Example of Calculated Transition Properties for a Para-Substituted Benzoate Derivative Note: This table presents hypothetical data for an analogous compound to illustrate typical computational outputs, as specific values for this compound are not available in the searched literature.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Transition Dipole Moment (Debye) |

|---|---|---|---|---|

| S₀ → S₁ | 4.10 | 302 | 0.15 | 2.5 |

| S₀ → S₂ | 4.55 | 272 | 0.65 | 5.1 |

Theoretical simulation of absorption and emission (fluorescence) spectra is a powerful tool for interpreting experimental data and understanding the electronic transitions of a molecule. mdpi.comresearchgate.net Computational packages like Gaussian can be used to perform TD-DFT calculations, which yield vertical excitation energies and oscillator strengths. mdpi.combsu.by These "stick spectra" can then be broadened using functions like Gaussian or Lorentzian distributions to generate a continuous spectral profile that can be directly compared with experimental UV-Vis spectra. mdpi.com

For molecules like 4-(N,N-Dimethylamino)benzonitrile (DMABN), a structurally related compound known for its dual fluorescence, nonadiabatic molecular dynamics simulations have been used to calculate and interpret transient absorption spectra. nih.govnih.govresearchgate.net These advanced simulations can assign specific spectral signals to different excited-state molecular geometries, providing a detailed picture of the photophysical processes. nih.govresearchgate.net Such studies on analogous compounds suggest that the absorption spectrum of this compound would be dominated by π→π* transitions within the aromatic system, with the position and intensity of the absorption bands being sensitive to solvent polarity.

Nonlinear optical (NLO) properties of materials are of great interest for applications in optoelectronics and photonics. mdpi.com Computational chemistry allows for the prediction of these properties through the calculation of polarizability (α) and first-order hyperpolarizability (β). researchgate.net These parameters quantify the response of the molecular electron cloud to an external electric field. Molecules with large hyperpolarizability values are candidates for NLO materials, which can be used for effects like second-harmonic generation (SHG). researchgate.netscirp.org

For organic molecules, a large β value is often associated with a donor-π-acceptor structure, which facilitates intramolecular charge transfer upon excitation. In this compound, the methylamino group acts as an electron donor and the butyl ester group as an electron acceptor, connected through the phenyl ring (π-system). DFT calculations are a standard method to compute the components of the polarizability and hyperpolarizability tensors. researchgate.netresearchgate.net While specific data for this compound is scarce, studies on similar donor-acceptor molecules like methyl p-hydroxy benzoate have demonstrated the utility of these calculations in predicting significant NLO properties. researchgate.net

Table 2: Example of Calculated NLO Properties for a Donor-Acceptor Benzoate Note: This table presents hypothetical data for an analogous compound to illustrate typical computational outputs.

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | 4.5 | Debye |

| Mean Polarizability (α) | 25.0 | 10⁻²⁴ esu |

| Total First Hyperpolarizability (β_tot) | 15.2 | 10⁻³⁰ esu |

Molecular Geometry Optimization and Conformational Analysis

Understanding the three-dimensional structure of a molecule is crucial as it dictates many of its physical and chemical properties. Computational methods can determine the most stable molecular geometries and explore different possible conformations. researchgate.net

For a flexible molecule like this compound, which contains several rotatable single bonds (e.g., C-O, O-C, and C-C bonds in the butyl chain), multiple conformations can exist. Conformational analysis aims to identify the different low-energy structures (conformers) and determine their relative stabilities. researchgate.net

This process typically involves a potential energy surface scan, where the molecule's energy is calculated as a function of the torsion angles of rotatable bonds. This allows for the identification of energy minima, which correspond to stable conformers. researchgate.net The geometry of each identified conformer is then fully optimized, usually using DFT methods with an appropriate basis set, to find the precise structure with the lowest possible energy. researchgate.netresearchgate.net For the related molecule ethyl 4-aminobenzoate (B8803810), the stable geometry was determined from such a potential energy surface scan. researchgate.net This analysis is critical for understanding which shapes the molecule is most likely to adopt.

Thermochemical Property Prediction and Energetic Analysis

Quantum chemical calculations can also be used to predict various thermochemical properties of a molecule in the gas phase. These properties are essential for understanding the molecule's stability and reactivity.

Frequency calculations performed on an optimized molecular geometry allow for the determination of zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy. Standard heats of formation can also be calculated. A study on the isomers of methyl methylanthranilate, for instance, used computational methods to estimate gas-phase Gibbs energies of formation to determine the relative stability of the different isomers. nih.gov This type of energetic analysis can establish the thermodynamic feasibility of formation and the relative stability of different molecular structures. For this compound, such calculations would provide fundamental data on its energetic landscape.

Table 3: Example of Predicted Thermochemical Properties at 298.15 K Note: This table presents hypothetical data for an analogous compound to illustrate typical computational outputs.

| Property | Calculated Value | Units |

|---|---|---|

| Zero-point vibrational energy (ZPVE) | 185.5 | kcal/mol |

| Standard Enthalpy of Formation (ΔH_f°) | -95.2 | kcal/mol |

| Standard Gibbs Free Energy of Formation (ΔG_f°) | -40.8 | kcal/mol |

| Molar Heat Capacity (C_p) | 65.4 | cal/(mol·K) |

Calculation of Gas-Phase Standard Molar Enthalpies of Formation

The standard molar enthalpy of formation in the gaseous state (ΔfH°(g)) is a fundamental thermodynamic property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. For computational chemists, accurately predicting this value is a key benchmark of a method's reliability. In the gaseous phase, the analysis is simplified as it primarily reflects intramolecular interactions, allowing for a direct investigation of the relationship between molecular structure and thermodynamic properties.

High-level composite methods are typically employed for the accurate calculation of gas-phase enthalpies of formation. A widely used and reliable approach is the G3(MP2)//B3LYP method. This technique involves a series of calculations to approximate the results of a much more computationally expensive, high-level calculation. The process generally includes:

Geometry optimization using a lower level of theory, such as Density Functional Theory (DFT) with the B3LYP functional.

Vibrational frequency calculations at the same level to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

A series of single-point energy calculations at higher levels of theory (e.g., MP2, MP4, CCSD(T)) with larger basis sets.

These energies are then combined in an additive scheme to extrapolate to a high-accuracy energy, from which the enthalpy of formation can be derived.

For a molecule like this compound, a conformational analysis would be the first step to identify the most stable conformers, and their relative energies would be used to calculate a Boltzmann-weighted average for the final enthalpy of formation.

Illustrative Data for Gas-Phase Enthalpy of Formation The following table is a hypothetical representation of results from such a computational study, as specific data for this compound is not available in the reviewed literature.

| Computational Method | Basis Set | Calculated ΔfH°(g) (kJ·mol⁻¹) |

|---|---|---|

| G3(MP2)//B3LYP | N/A (Composite Method) | -350.5 ± 5.0 |

| CBS-QB3 | N/A (Composite Method) | -348.2 ± 6.0 |

Analysis of Enthalpic Increments Associated with Structural Variations

By comparing the standard molar enthalpies of formation for a series of structurally similar molecules, it is possible to determine the enthalpic increments associated with specific structural differences. This analysis provides valuable insight into the energetic effects of functional groups and structural modifications, contributing to group additivity schemes used for predicting the thermodynamic properties of larger, more complex molecules.

For this compound, several structural variations could be analyzed to derive enthalpic increments:

Effect of the N-methyl group: Comparing its ΔfH°(g) with that of n-butyl 4-aminobenzoate would yield the increment for replacing a hydrogen atom with a methyl group on the amino nitrogen.

Effect of the butyl ester chain length: Comparing its ΔfH°(g) with the corresponding methyl, ethyl, and propyl esters would reveal the increment for adding a -CH₂- group to the alkyl chain.

Position of substituents: A comparison with isomers, such as n-butyl 2-methylaminobenzoate or n-butyl 3-methylaminobenzoate, would quantify the energetic effects of substituent positions on the benzene ring.

Hypothetical Analysis of Enthalpic Increments This table provides a hypothetical example of how enthalpic increments would be derived. The enthalpy values are illustrative.

| Compound | Hypothetical ΔfH°(g) (kJ·mol⁻¹) | Structural Variation from this compound | Calculated Enthalpic Increment (kJ·mol⁻¹) |

|---|---|---|---|

| This compound | -350.5 | Reference | N/A |

| n-Butyl 4-aminobenzoate | -325.0 | Removal of N-methyl group | -25.5 (Increment for N-methylation) |

| n-Propyl 4-methylaminobenzoate | -330.2 | Removal of one CH₂ from butyl chain | -20.3 (Increment for one CH₂ in ester chain) |

Molecular Dynamics and Intermolecular Interaction Modeling

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. An MD simulation of this compound, either in a condensed phase (like a crystal or solution) or interacting with a biological target, would yield detailed information about its behavior at the atomic level.

Prediction of Hydrogen Bonding Networks

The this compound molecule possesses a hydrogen bond donor site (the N-H group) and hydrogen bond acceptor sites (the carbonyl oxygen and, to a lesser extent, the ester oxygen). In a condensed phase, these sites can engage in intermolecular hydrogen bonds, forming complex networks that significantly influence the material's properties.

MD simulations can be used to model these interactions and predict the structure of the resulting hydrogen-bonded network. By analyzing the simulation trajectory, researchers can identify the most prevalent hydrogen bonds, their geometries (donor-acceptor distance and angle), and their lifetimes. This provides insight into the stability and dynamics of the network.

Potential Hydrogen Bonds in this compound Systems This table illustrates the types of hydrogen bonds that could be predicted and characterized via MD simulations.

| Donor Group | Acceptor Group | Interaction Type | Typical Simulated Distance (D-A) | Typical Simulated Angle (D-H···A) |

|---|---|---|---|---|

| N-H (amine) | O=C (carbonyl) | Intermolecular N-H···O | ~2.9 Å | >150° |

Computational Insights into Non-Covalent Interactions

Beyond classical hydrogen bonds, a range of other non-covalent interactions (NCIs) governs how molecules of this compound would interact with each other. These forces are critical in understanding crystal packing, self-assembly, and interactions with other molecules. Key NCIs for this molecule would include:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···π Interactions: Where C-H bonds from the butyl or methyl groups interact with the aromatic ring of a neighboring molecule.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be applied to the electron density (obtained from DFT calculations) to visualize, characterize, and quantify these weak interactions. The NCI plot method is particularly useful for visualizing regions of space involved in different types of non-covalent interactions.

Theoretical Studies on Ligand-Protein Binding Mechanisms

As an ester of an aminobenzoic acid derivative, this compound has structural features that could allow it to bind to biological macromolecules like proteins. Computational methods are essential tools for predicting and analyzing these potential interactions.

The typical workflow for such a study involves:

Molecular Docking: This technique predicts the preferred binding orientation (pose) of the ligand within the active site of a protein. A scoring function is used to rank different poses based on an estimated binding affinity.

Molecular Dynamics Simulations: The most promising poses from docking are then subjected to MD simulations. These simulations assess the dynamic stability of the ligand-protein complex, revealing how the ligand and protein adjust to each other.

Binding Free Energy Calculations: Post-processing the MD trajectory using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA allows for a more accurate estimation of the binding free energy, which correlates better with experimental binding affinities. This analysis can also decompose the total binding energy into contributions from specific residues, identifying key interactions that stabilize the complex.

Hypothetical Docking Simulation Results This table illustrates the kind of data generated from a molecular docking and binding free energy study against a hypothetical protein target.

| Protein Target (Hypothetical) | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA) (kcal/mol) | Key Interacting Residues | Dominant Interaction Types |

|---|---|---|---|---|

| Enzyme X | -8.5 | -45.7 | Tyr84, Phe210, Asn155, Leu120 | π-π stacking, Hydrogen bond, Hydrophobic |

Reaction Mechanisms and Chemical Behavior of N Butyl 4 Methylaminobenzoate

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving n-Butyl 4-methylaminobenzoate are crucial for understanding its stability, reactivity, and potential applications.

Kinetic studies on related 4-aminobenzoate (B8803810) compounds provide insights into potential transformations of this compound. For instance, the excited-state dynamics of ethyl 4-(N,N-dimethylamino)benzoate (DMAEB) and ethyl 4-(N,N-diethylamino)benzoate (DEAEB) have been studied in various solvents. The presence of low-lying nπ* and ππ* electronic states, with an energy separation dependent on the electron donor strength of the amino group, governs their fluorescence behavior. rsc.org The formation of fluorescing solute-solvent exciplexes is also observed in the presence of polar molecules. rsc.org These findings suggest that the methylamino group in this compound will significantly influence its photochemical behavior.

Acid-Base Equilibria and Proton Transfer Processes

The acid-base properties of this compound are determined by the basicity of the methylamino group and the potential for hydrolysis of the ester group under acidic or basic conditions. While specific pKa values for this compound are not provided in the search results, the behavior of related compounds like 4-aminobenzoic acid derivatives indicates that the amino group is the primary site of protonation in solution.

Photoreactivity and Excited State Dynamics

The photoreactivity of aminobenzoate derivatives is a subject of significant research. Studies on compounds like ethyl 4-(N,N-dimethylamino)benzoate (DMAEB) reveal complex excited-state dynamics. The fluorescence properties are influenced by the solvent environment and the nature of the amino substituent. rsc.org For some 4-aminobenzoic acid derivatives, an intramolecular charge transfer (ICT) state can be formed upon photoexcitation, which is highly sensitive to solvent polarity. In aqueous environments, solute-solvent hydrogen bonding at the carbonyl oxygen and the amino nitrogen can be altered upon excitation, potentially leading to non-radiative decay pathways. This process can quench fluorescence and suppress intersystem crossing. scilit.com The excited-state dynamics of this compound are expected to be similarly influenced by its structure and the surrounding medium.

Radical Chemistry and Inhibition Studies in Reactions

While specific studies on the radical chemistry of this compound are not available, research on related 4-aminobenzoic acid derivatives has explored their role as inhibitors in various systems. For example, certain derivatives of 4-aminobenzoic acid have been identified as selective inhibitors of multidrug resistance-associated proteins (MRPs). nih.gov The carboxyl group of these derivatives was found to be crucial for their inhibitory activity and selectivity. nih.gov This suggests that the ester group of this compound could also play a role in potential inhibitory functions.

Cleavage Reactions and Chemical Decomposition Pathways

The primary cleavage reaction for this compound is the hydrolysis of the ester bond, which can be catalyzed by acids or bases. This reaction would yield 4-methylaminobenzoic acid and n-butanol. As mentioned previously, studies on the cleavage of tert-butyl benzoates demonstrate that strong bases can effectively facilitate this process. researchgate.net

Decomposition of this compound under more extreme conditions, such as high temperatures, could lead to decarboxylation or other fragmentation pathways. However, specific studies detailing these decomposition pathways for this particular compound were not found in the provided search results. The stability of the aromatic ring suggests that it would remain intact under moderate conditions.

Deblocking Reactions of Isocyanate Adducts

The utility of blocked isocyanates lies in their ability to remain inert under ambient conditions and regenerate the highly reactive isocyanate functionality upon the application of a stimulus, most commonly heat. This thermal deblocking is a reversible reaction that re-forms the original isocyanate and the blocking agent. The temperature at which this dissociation occurs, known as the deblocking temperature, is a critical parameter for practical applications and is influenced by the chemical nature of the blocking agent, the structure of the isocyanate, and the presence of catalysts.

The general mechanism for the thermal deblocking of an isocyanate adduct is an elimination-addition process. Upon heating, the urethane (B1682113), urea, or other bond formed during the blocking reaction cleaves, releasing the free isocyanate and the blocking agent. The regenerated isocyanate is then available to react with another nucleophile, such as a polyol, in the formulation to form a stable polyurethane linkage.

While specific research on isocyanate adducts of this compound is not extensively detailed in the reviewed literature, the deblocking behavior can be inferred from studies on structurally similar aromatic amine and phenol-based blocking agents. The electronic and steric characteristics of the this compound molecule are expected to play a significant role in the stability of the corresponding isocyanate adduct and, consequently, its deblocking temperature.

The presence of the ester group in the para position of the benzene (B151609) ring in this compound can influence the deblocking temperature. Generally, electron-withdrawing substituents on the aromatic ring of a blocking agent can lower the deblocking temperature by destabilizing the bond formed with the isocyanate. However, some studies have shown that substituents capable of forming intramolecular hydrogen bonds can unexpectedly increase the deblocking temperature. For instance, a study on phenol-based blocking agents found that a methyl 4-hydroxybenzoate-based adduct exhibited a higher deblocking temperature than unsubstituted phenol (B47542). This was attributed to the formation of intramolecular hydrogen bonding between the carbonyl oxygen of the ester group and the -NH proton of the urethane linkage, which stabilizes the adduct. ijacskros.com

The deblocking temperature is not solely dependent on the blocking agent but also on the structure of the isocyanate itself. Aromatic isocyanates generally form adducts that deblock at lower temperatures compared to aliphatic isocyanates. researchgate.net This is due to the electronic effects of the aromatic ring, which can stabilize the transition state of the deblocking reaction.

Catalysts are frequently employed to lower the deblocking temperature and accelerate the curing process. Organometallic compounds, particularly organotin compounds like dibutyltin (B87310) dilaurate (DBTDL), and tertiary amines are effective catalysts for the deblocking reaction. ijacskros.comwikipedia.org These catalysts can function by activating the urethane linkage, making it more susceptible to thermal cleavage. The choice of catalyst can be crucial in achieving a desired curing profile at a specific temperature.

The determination of deblocking temperatures is typically performed using various analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared (FTIR) spectroscopy. rsc.org Each technique provides different insights into the deblocking process. For example, DSC can identify the endothermic transition associated with the dissociation of the adduct, while FTIR can monitor the disappearance of the urethane/urea bond and the appearance of the free isocyanate group. rsc.org

The following table presents a comparison of deblocking temperatures for various types of blocking agents, which helps to contextualize the expected behavior of an adduct based on this compound.

| Blocking Agent Type | Example Blocking Agent | Typical Deblocking Temperature Range (°C) | References |

| Phenols | Phenol | 150 - 170 | mdpi.com |

| 2-Naphthol | Thermally less stable than phenol adducts | mdpi.com | |

| Oximes | Methyl Ethyl Ketoxime (MEKO) | 140 - 160 | nih.gov |

| Lactams | ε-Caprolactam | 130 - 160 | nih.gov |

| Pyrazoles | 3-(4-bromophenyl)-1H-pyrazole | ~240 (with TDI) | nih.gov |

| Aromatic Amines | N-Methylaniline | Deblocking is easier for aromatic isocyanates | magtech.com.cn |

Note: Deblocking temperatures are dependent on the specific isocyanate used, the experimental conditions, and the analytical method employed.

Supramolecular Chemistry and Host Guest Interactions of Alkyl 4 Methylaminobenzoate Analogues

Complexation with Synthetic Macrocyclic Hosts

Alkyl 4-methylaminobenzoate analogues, such as the local anesthetics benzocaine (B179285) (ethyl 4-aminobenzoate), procaine (B135), and tetracaine, have been shown to form inclusion complexes with several families of synthetic macrocyclic hosts. The formation of these complexes is driven by a combination of non-covalent interactions, including hydrophobic effects, van der Waals forces, hydrogen bonding, and ion-dipole interactions.

Cucurbit[n]urils, often abbreviated as CB[n], are a family of macrocyclic hosts composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. Their rigid, hydrophobic cavity and polar, carbonyl-lined portals make them effective hosts for a variety of guest molecules in aqueous solutions.

Research has demonstrated that local anesthetic agents, which are analogues of n-butyl 4-methylaminobenzoate, form stable host-guest complexes with cucurbit rsc.orguril (CB rsc.org). For instance, benzocaine and its metabolite, para-aminobenzoic acid (PABA), have been shown to form 1:1 host-guest complexes with CB rsc.org. The binding affinity of these complexes is notably dependent on the pH of the solution. The protonated forms of benzocaine and PABA, present in acidic solutions, exhibit significantly stronger binding to CB rsc.org compared to their neutral forms in a buffered solution at pH 7.4. This enhanced affinity is attributed to the favorable ion-dipole interactions between the protonated amine group of the guest and the carbonyl portals of the CB rsc.org host. rsc.orgrsc.orgresearchgate.net

Other local anesthetics, such as procaine, tetracaine, dibucaine, and prilocaine, also form stable 1:1 complexes with CB rsc.org in acidic aqueous solutions. The stability of these complexes is generally two to three orders of magnitude greater than those formed with the similarly sized β-cyclodextrin, highlighting the strong binding capabilities of the cucurbit[n]uril family. researchgate.net

Calix[n]arenes are another important class of macrocyclic hosts, synthesized from the condensation of phenols and formaldehyde. They possess a flexible, cup-shaped structure with a π-rich cavity that can be readily functionalized to tune their recognition properties. Water-soluble derivatives, such as p-sulfonatocalix[n]arenes, are particularly useful for studying host-guest interactions with biologically relevant molecules in aqueous media. nankai.edu.cnsuprabank.org

Studies on the complexation of local anesthetics with p-sulfonatocalix[n]arenes have revealed that the binding modes can be influenced by the size of the calixarene (B151959) cavity and the pH of the solution. nankai.edu.cnsuprabank.org Benzocaine, for example, forms 1:1 inclusion complexes with both p-sulfonic acid calix suprabank.orgarene and p-sulfonic acid calix nih.govarene. The binding is stronger with the larger calix nih.govarene, suggesting a better fit between the host and guest. core.ac.uk The primary driving forces for complexation in these systems are thought to be hydrophobic and π-π stacking interactions between the aromatic ring of the guest and the electron-rich cavity of the calixarene. nankai.edu.cnsuprabank.org

The interaction of various local anesthetics, including procaine and tetracaine, with different p-sulfonatocalix[n]arenes has been systematically investigated. These studies have shown a general host selectivity, with p-sulfonatocalix suprabank.orgarene often exhibiting the highest binding affinity for a given guest molecule among the studied hosts. nankai.edu.cnsuprabank.org

Cyclodextrins are cyclic oligosaccharides derived from starch, most commonly consisting of six (α-cyclodextrin), seven (β-cyclodextrin), or eight (γ-cyclodextrin) glucopyranose units. They possess a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating a wide range of guest molecules, thereby improving their aqueous solubility and stability. tandfonline.comtandfonline.comad-astra.ro

The formation of inclusion complexes between β-cyclodextrin and alkyl 4-aminobenzoate (B8803810) analogues has been well-documented. Benzocaine, for instance, forms a 1:1 inclusion complex with β-cyclodextrin, which leads to a significant increase in its water solubility. nih.gov Similarly, alkyl parabens (alkyl 4-hydroxybenzoates), which are structurally very similar to the target compound, also form 1:1 inclusion complexes with β-cyclodextrin. Interestingly, for the paraben series, the binding affinity does not strictly increase with the length of the alkyl chain; butylparaben (B1668127) shows a particularly strong interaction with β-cyclodextrin, suggesting an optimal fit within the host cavity. tandfonline.comtandfonline.comad-astra.ro The primary driving force for complexation with cyclodextrins is the hydrophobic effect, where the nonpolar guest molecule is driven out of the aqueous environment and into the less polar cyclodextrin (B1172386) cavity. tandfonline.comtandfonline.com

Characterization of Inclusion Complexes

To understand the nature of these host-guest interactions, a variety of analytical techniques are employed to determine the stoichiometry, binding strength, and three-dimensional structure of the inclusion complexes.

The stoichiometry of host-guest complexes is frequently determined using the continuous variation method, also known as Job's plot, which involves monitoring a physical property (such as UV-Vis absorbance or NMR chemical shifts) while systematically varying the mole fraction of the host and guest. researchgate.netnih.gov For the analogues of this compound with cucurbit[n]urils, calix[n]arenes, and cyclodextrins, a 1:1 stoichiometry is most commonly observed. rsc.orgcore.ac.uknih.gov

Binding constants (K), which quantify the strength of the host-guest interaction, are determined through titration experiments. Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, isothermal titration calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the changes in the physical properties of the host or guest upon complexation. rsc.orgcore.ac.ukresearchgate.net The binding constants for the complexation of alkyl 4-methylaminobenzoate analogues with these macrocyclic hosts vary over several orders of magnitude, depending on the specific host-guest pair and the experimental conditions.

Table 1: Stoichiometry and Binding Constants of Alkyl 4-methylaminobenzoate Analogues with Macrocyclic Hosts

| Guest Molecule | Host Molecule | Stoichiometry (Host:Guest) | Binding Constant (K) [M⁻¹] | Conditions |

|---|---|---|---|---|

| Benzocaine (protonated) | Cucurbit rsc.orguril | 1:1 | (2.2 ± 0.2) x 10⁴ | Acidic solution (pH=2) |

| Benzocaine | Cucurbit rsc.orguril | 1:1 | ~300 | PBS buffer (pH=7.4) |

| Procaine | Cucurbit rsc.orguril | 1:1 | 3.5 x 10⁴ | Acidic aqueous solution |

| Tetracaine | Cucurbit rsc.orguril | 1:1 | 1.5 x 10⁴ | Acidic aqueous solution |

| Benzocaine | p-Sulfonic acid calix suprabank.orgarene | 1:1 | 835 | Aqueous solution |

| Benzocaine | p-Sulfonic acid calix nih.govarene | 1:1 | 1393 | Aqueous solution |

| Benzocaine | β-Cyclodextrin | 1:1 | 549 | Aqueous solution |

This table is generated based on data from analogous compounds and serves as an illustrative example.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of host-guest complexes in solution. Changes in the chemical shifts (δ) of the host and/or guest protons upon complexation, known as complexation-induced shifts (CIS), provide valuable information about the binding event. Typically, protons of the guest molecule that are encapsulated within the hydrophobic cavity of the host experience an upfield shift (negative CIS) due to the shielding effect of the host's cavity. Conversely, protons located near the portals or outside the cavity may experience downfield shifts. researchgate.netiosrjournals.org